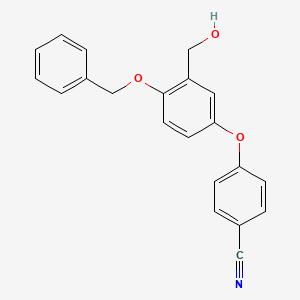
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is an organic compound with a complex structure that includes benzyloxy, hydroxymethyl, and benzonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzyloxyphenol with 4-chlorobenzonitrile in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: 4-(4-(Benzyloxy)-3-(carboxy)phenoxy)benzonitrile.
Reduction: 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzylamine.
Substitution: 4-(4-(Methoxy)-3-(hydroxymethyl)phenoxy)benzonitrile.
Aplicaciones Científicas De Investigación
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and hydroxymethyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The nitrile group can also participate in interactions with nucleophilic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-(Hydroxymethyl)benzonitrile: Lacks the benzyloxy group, reducing its potential for hydrophobic interactions.
4-(4-Fluoro-2-(hydroxymethyl)phenoxy)benzonitrile: Contains a fluoro group, which can alter its reactivity and biological activity.
Uniqueness
4-(4-(Benzyloxy)-3-(hydroxymethyl)phenoxy)benzonitrile is unique due to the presence of both benzyloxy and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties
Propiedades
Fórmula molecular |
C21H17NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-[3-(hydroxymethyl)-4-phenylmethoxyphenoxy]benzonitrile |
InChI |
InChI=1S/C21H17NO3/c22-13-16-6-8-19(9-7-16)25-20-10-11-21(18(12-20)14-23)24-15-17-4-2-1-3-5-17/h1-12,23H,14-15H2 |
Clave InChI |
OUNHPFIEDGNAJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)OC3=CC=C(C=C3)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


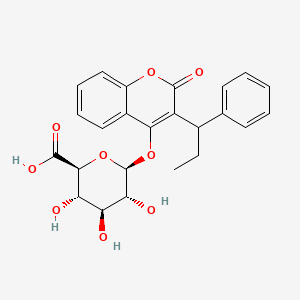
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
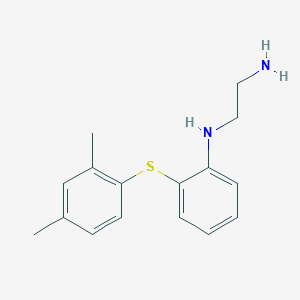

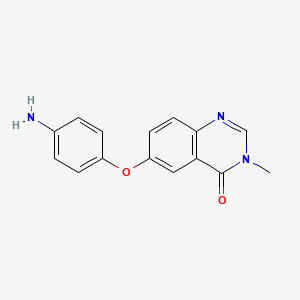
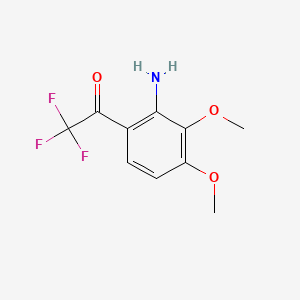
![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
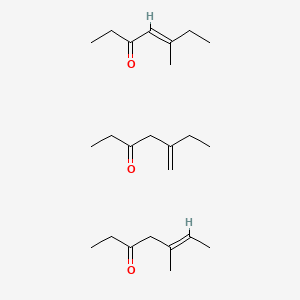
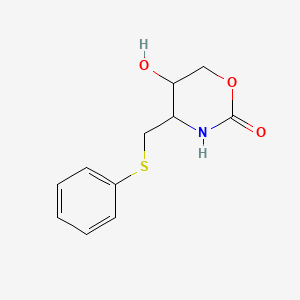
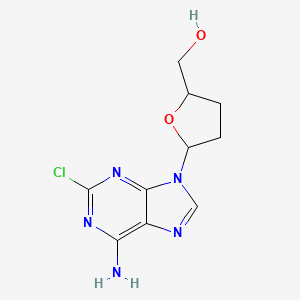
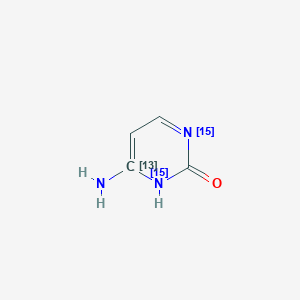

![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
